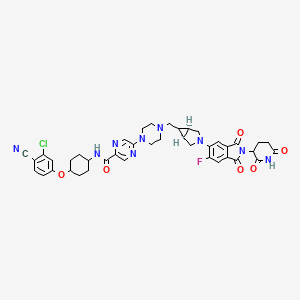
Androgen receptor degrader-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor degrader-4 is a potent and selective compound designed to target and degrade androgen receptors. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression. By degrading androgen receptors, this compound helps to inhibit the growth and proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of androgen receptor degrader-4 involves a series of synthetic steps. One common method includes the use of a bifunctional molecule that combines an androgen receptor antagonist with a ligand for an E3 ubiquitin ligase. The synthesis typically involves the following steps:
Formation of the Androgen Receptor Antagonist: This step involves the synthesis of a molecule that can bind to the androgen receptor.
Linker Attachment: A linker molecule is attached to the androgen receptor antagonist.
E3 Ligase Ligand Attachment: The final step involves attaching a ligand for the E3 ubiquitin ligase to the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large quantities of reactants are combined in a single batch.
Continuous Flow Processing: Reactants are continuously fed into a reactor, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Androgen receptor degrader-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Androgen receptor degrader-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study androgen receptor signaling pathways.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Used in the treatment of prostate cancer by degrading androgen receptors and inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of androgen receptor degrader-4 involves binding to the androgen receptor and promoting its degradation via the proteasome pathway. This process involves the following steps:
Binding: The compound binds to the androgen receptor.
Ubiquitination: The attached E3 ubiquitin ligase ligand promotes the addition of ubiquitin molecules to the androgen receptor.
Degradation: The ubiquitinated androgen receptor is recognized and degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits receptor signaling but does not promote degradation.
ARCC-4: A proteolysis-targeting chimera that also degrades androgen receptors but has different molecular targets.
Uniqueness
Androgen receptor degrader-4 is unique in its dual mechanism of action, combining receptor antagonism with targeted degradation. This dual approach provides a more effective strategy for inhibiting androgen receptor signaling and overcoming resistance mechanisms in prostate cancer treatment.
Properties
Molecular Formula |
C41H41ClFN9O6 |
|---|---|
Molecular Weight |
810.3 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-5-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]piperazin-1-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C41H41ClFN9O6/c42-31-13-25(4-1-22(31)16-44)58-24-5-2-23(3-6-24)47-38(54)33-17-46-36(18-45-33)50-11-9-49(10-12-50)19-28-29-20-51(21-30(28)29)35-15-27-26(14-32(35)43)40(56)52(41(27)57)34-7-8-37(53)48-39(34)55/h1,4,13-15,17-18,23-24,28-30,34H,2-3,5-12,19-21H2,(H,47,54)(H,48,53,55)/t23?,24?,28?,29-,30+,34? |
InChI Key |
FQVBJIYSHZSPMB-PENYPIHSSA-N |
Isomeric SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4[C@H]5[C@@H]4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4C5C4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



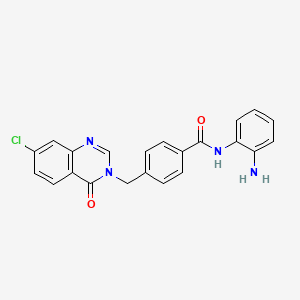
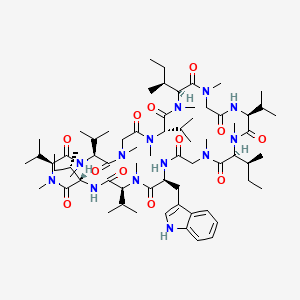

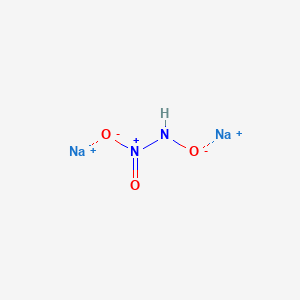
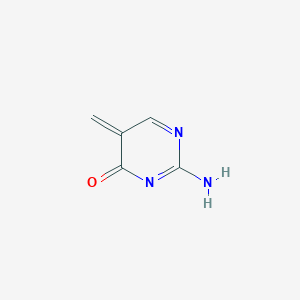

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
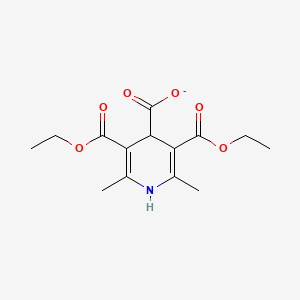
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
